

A Comparative Analysis of Axl Inhibitors: Axl-IN-14 vs. TP-0903

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two inhibitors of the Axl receptor tyrosine kinase: **Axl-IN-14** and TP-0903. This document is intended to serve as a resource for researchers and drug development professionals, offering a side-by-side look at their biochemical potency, cellular activity, and overall preclinical profiles based on available data. While comprehensive data for TP-0903 is accessible, information regarding **Axl-IN-14** is more limited, a factor that should be considered in this comparative context.

Introduction to AxI and Its Role in Cancer

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] Its ligand, Gas6 (growth arrest-specific 6), activates downstream signaling pathways such as PI3K-AKT-mTOR, MEK-ERK, NF-kB, and JAK/STAT.[1][3] Overexpression of Axl has been linked to poor prognosis, metastasis, and the development of resistance to a range of cancer therapies in numerous malignancies, including non-small cell lung cancer, breast cancer, pancreatic cancer, and acute myeloid leukemia (AML).[4][5] Consequently, Axl has emerged as a promising therapeutic target in oncology.

Biochemical and Cellular Potency

A comparative summary of the in vitro potency of **AxI-IN-14** and TP-0903 is presented in Table 1. **AxI-IN-14** demonstrates high potency with a sub-nanomolar IC50 value against the AxI



kinase. TP-0903, while also a potent Axl inhibitor, is characterized as a multi-kinase inhibitor with activity against other kinases.

Inhibitor	Target	IC50 (Biochemical Assay)	Cell Line	IC50 (Cell Viability Assay)
Axl-IN-14	AXL	0.8 nM	Not Specified	Not Specified
TP-0903	AXL	27 nM[6][7]	PSN-1 (Pancreatic Cancer)	6 nM[7]
MV4-11 (R248W) (AML)	11 nM (± 0.5 nM SE)[8]			
HL-60 (AML)	35 nM (± 2.4 nM SE)[8]	_		
Kasumi-1 (AML)	15 nM (± 1.1 nM SE)[8]	_		
MV4-11 (AML)	16-21 nM[9]	-		
MOLM13 (AML)	16-21 nM[9]	-		
MOLM13-RES (AML)	16-21 nM[9]	_		

Table 1: Comparison of In Vitro Potency of **AxI-IN-14** and TP-0903. Data for **AxI-IN-14** is limited to its biochemical IC50 against AXL. TP-0903 shows potent activity against AXL and various cancer cell lines.

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's profile is its selectivity. While detailed information on the broader kinase selectivity of **AxI-IN-14** is not readily available, TP-0903 has been profiled against a panel of kinases, revealing its multi-targeted nature.

AxI-IN-14: The kinase selectivity profile for **AxI-IN-14** is not publicly available.



TP-0903: TP-0903 is a multi-kinase inhibitor. Besides AxI, it has been shown to inhibit other kinases, including members of the TAM family (Tyro3 and MerTK), Aurora A, JAK2, ALK, and ABL1. In a binding assay, TP-0903 demonstrated potent inhibition of FLT3-ITD and its mutants with KD values ranging from 0.79 to 5.6 nM. Biochemical assays have also confirmed its potent inhibition of ACK1 (IC50 = 30.7 nM) and GCK (IC50 = 2.5 nM). Furthermore, it inhibits Chk1 and Chk2 with EC50 values of 2.99 nM and 4.99 nM, respectively.[10]

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential of an inhibitor. While there is a lack of published in vivo data for **AxI-IN-14**, TP-0903 has demonstrated antitumor activity in various xenograft models.

AxI-IN-14: Publicly available in vivo efficacy data for AxI-IN-14 has not been identified.

TP-0903:

- Pancreatic Cancer: In a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDA), TP-0903 as a single agent extended median survival to 78 days from 72 days in the vehicle group.[11] Combination with gemcitabine further increased median survival to 92.5 days.[11]
- Acute Myeloid Leukemia (AML):
 - In a MOLM13-RES xenograft model, TP-0903 (60mg/kg, daily for 5 days/week for 3 weeks) significantly reduced leukemic cell outgrowth compared to vehicle or gilteritinib.
 - In an OCI-AML3 xenograft model, TP-0903 (50 mg/kg, daily for 5 days/week for up to 6 weeks) suppressed leukemia cell outgrowth and prolonged survival by 9 days.
 - In a primary murine FLT3-ITD+/- IDH2-R140Q+/- AML transplantation model, TP-0903 (40 mg/kg, daily for up to 6 weeks) prolonged survival by 9 days.
 - In an HL-60 xenograft model, TP-0903 (63 days) prolonged median survival compared to vehicle (46 days) and decitabine (55 days). The combination of TP-0903 and decitabine was even more effective (75 days).[8][10]



 In an MV4-11 (R248W) xenograft model, TP-0903 (81 days) significantly prolonged survival compared to vehicle (51 days) and decitabine (62 days), with the combination showing the most benefit (89 days).[8][10]

Pharmacokinetics

Pharmacokinetic properties are crucial for determining the druggability of a compound. While preclinical pharmacokinetic data for **AxI-IN-14** is not available, some insights into the clinical pharmacokinetics of TP-0903 can be gleaned from its clinical trial information.

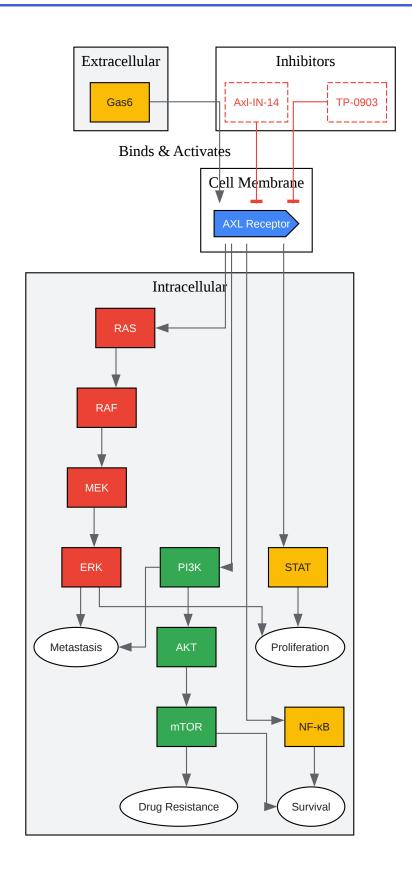
AxI-IN-14: No publicly available pharmacokinetic data.

TP-0903: TP-0903 is an orally bioavailable small molecule.[11] It has been evaluated in a first-in-human Phase 1a/1b study in patients with advanced solid tumors, which included pharmacokinetic assessments.[12][13] The study aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[12]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

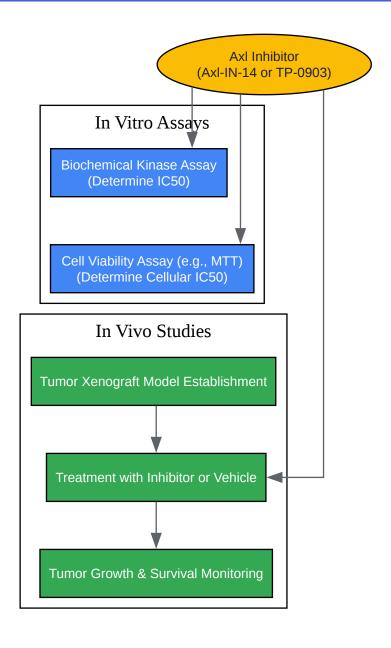




Click to download full resolution via product page

Figure 1: Simplified Axl Signaling Pathway and Points of Inhibition.

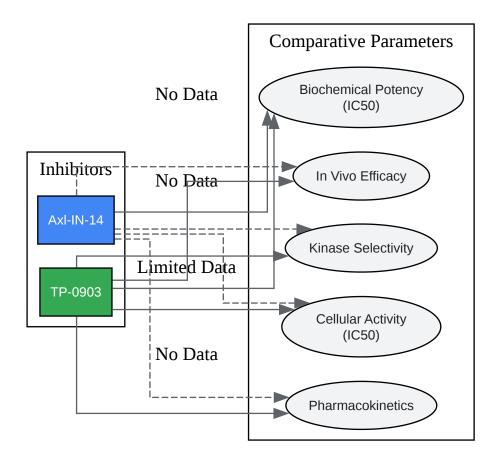




Click to download full resolution via product page

Figure 2: General Experimental Workflow for Axl Inhibitor Evaluation.





Click to download full resolution via product page

Figure 3: Logical Flow of the Comparative Analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.

In Vitro AXL Kinase Assay (for IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified Axl kinase. A typical protocol involves:

- Reagents and Materials: Recombinant human Axl kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent.
- Procedure:



- The inhibitor (AxI-IN-14 or TP-0903) is serially diluted to various concentrations.
- The inhibitor dilutions are incubated with the AxI kinase in the assay buffer.
- The kinase reaction is initiated by the addition of ATP and the substrate.
- After a set incubation period, the reaction is stopped.
- The amount of phosphorylated substrate is quantified using a detection method, such as fluorescence, luminescence, or radioactivity.
- The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[6]

Cell Viability Assay (e.g., MTT Assay)

This assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability. A general protocol is as follows:

- Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: The cells are treated with a range of concentrations of the inhibitor.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.
- Analysis: The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%,
 is determined by plotting the percentage of viable cells against the inhibitor concentration.

In Vivo Tumor Xenograft Study



This model is used to assess the anti-tumor efficacy of a compound in a living organism. A standard protocol includes:

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
- Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[14]
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Treatment: The mice are randomized into groups and treated with the inhibitor (administered orally or via injection) or a vehicle control.[14]
- Monitoring: Tumor volume is measured regularly using calipers. The general health and body weight of the mice are also monitored.
- Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and weighed. For survival studies, mice are monitored until they meet predefined humane endpoints.
- Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition or the extension of survival in the treated groups versus the control group.[15]

Conclusion

This comparative guide highlights the current understanding of **AxI-IN-14** and TP-0903. **AxI-IN-14** is a highly potent AxI inhibitor based on its biochemical IC50. However, a comprehensive evaluation of its preclinical profile is hampered by the limited availability of public data.

In contrast, TP-0903 is a well-characterized, orally bioavailable multi-kinase inhibitor with potent activity against Axl and other cancer-relevant kinases. It has demonstrated significant in vitro and in vivo anti-tumor efficacy across various cancer models, particularly in AML and pancreatic cancer. Its development has progressed to clinical trials, providing some initial insights into its pharmacokinetic and safety profile in humans.



For researchers in the field, TP-0903 represents a valuable tool for studying the effects of Axl and multi-kinase inhibition. Further disclosure of data on **AxI-IN-14** is necessary to enable a more thorough and direct comparison of its potential as a therapeutic agent. This guide will be updated as more information becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. AXL receptor tyrosine kinase Wikipedia [en.wikipedia.org]
- 2. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 3. A pathway map of AXL receptor-mediated signaling network PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
- 10. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion [mdpi.com]
- 11. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]



- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. In vivo tumor xenograft model [bio-protocol.org]
- To cite this document: BenchChem. [A Comparative Analysis of Axl Inhibitors: Axl-IN-14 vs. TP-0903]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389277#comparative-analysis-of-axl-in-14-and-tp-0903]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com